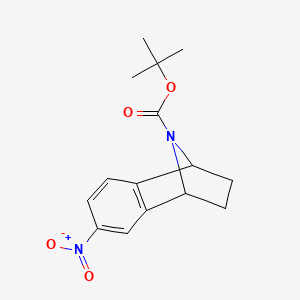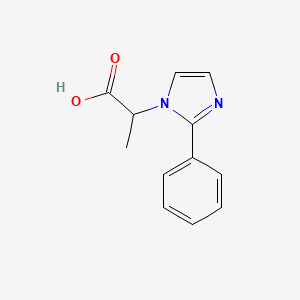![molecular formula C7H8ClNS B1427870 2-Chloro-4-[(methylsulfanyl)methyl]pyridine CAS No. 1247789-01-0](/img/structure/B1427870.png)
2-Chloro-4-[(methylsulfanyl)methyl]pyridine
Descripción general
Descripción
2-Chloro-4-[(methylsulfanyl)methyl]pyridine (2C4MMP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of studies, ranging from synthesis and mechanism of action studies to biochemical and physiological effects and even laboratory experiments.
Aplicaciones Científicas De Investigación
Iron(II) Complexes and Spin-Crossover
Research by Cook et al. (2015) explored the properties of iron(II) complexes with 4-sulfanyl-2,6-dipyrazolylpyridine ligands. These complexes exhibit spin-crossover behavior, which is a change in spin state influenced by external factors like temperature or pressure. The study found that the sulfanyl substituents in these complexes play a crucial role in their spin-crossover properties and crystallographic phase changes, indicating potential applications in molecular electronics and spintronics (Cook et al., 2015).
Synthesis and Chemical Reactions
Another study focused on the synthesis and evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine, highlighting a modified synthesis route that offers environmental benefits by reducing waste. This research underscores the importance of green chemistry principles in the synthesis of pyridine derivatives, which could be relevant for the production of compounds like 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (Gilbile et al., 2017).
Aromatization of Dihydropyridines
Nedolya et al. (2015) investigated the aromatization of 2,3-dihydropyridines controlled by substituents, a process that allows for the transformation of dihydropyridines into aromatic pyridines. This research provides insight into chemical reactions that could be applied to modify the structure and properties of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine for various applications (Nedolya et al., 2015).
Coordination Chemistry and Ligand Design
Otsuka et al. (2000) studied the synthesis and properties of copper(II) complexes of S-containing pentadentate ligands, which include pyridine and methylsulfanyl groups. This research highlights the utility of sulfur-containing pyridine derivatives in coordination chemistry, suggesting potential applications in catalysis and material science (Otsuka et al., 2000).
Propiedades
IUPAC Name |
2-chloro-4-(methylsulfanylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMBZCXOMLMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(methylsulfanyl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)



![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)







